
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the quinoline family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide is not fully understood. However, studies have suggested that it exerts its anticancer and antimicrobial effects by interfering with various cellular processes. It has been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. It has also been found to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects
Studies have shown that 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide has several biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in cancer cells. It has also been found to disrupt the cell membrane of microorganisms, leading to their death. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide in lab experiments is its potent anticancer and antimicrobial activity. This makes it an ideal compound for studying the mechanisms of action of anticancer and antimicrobial agents. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for researchers.
Zukünftige Richtungen
There are several future directions for research on 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide. One direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune and neurodegenerative diseases. Another direction is to study its potential as a drug delivery system for other compounds. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.
Synthesemethoden
The synthesis of 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide involves several steps. The first step involves the synthesis of 5,7-dichloro-2-methylquinoline, which is achieved by the reaction of 2-methylquinoline with phosphorus oxychloride. The second step involves the reaction of 5,7-dichloro-2-methylquinoline with 2-(tert-butoxycarbonylamino)acetic acid to form 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(tert-butoxycarbonyl)acetamide. The final step involves the deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid to form 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth.
Another potential application of 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide is in the treatment of infectious diseases. Studies have shown that this compound has potent antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has been found to inhibit the growth of these microorganisms by disrupting their cell membranes and inhibiting their metabolic processes.
Eigenschaften
IUPAC Name |
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O2/c1-9(2)11(4)21-15(22)8-23-17-14(19)7-13(18)12-6-5-10(3)20-16(12)17/h5-7,9,11H,8H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIFJNQVXHTSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OCC(=O)NC(C)C(C)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

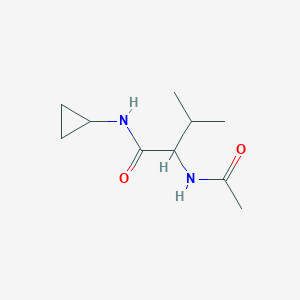
![N-[(4-fluorophenyl)methyl]-2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7534803.png)
![[2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-(methanesulfonamido)benzoate](/img/structure/B7534809.png)
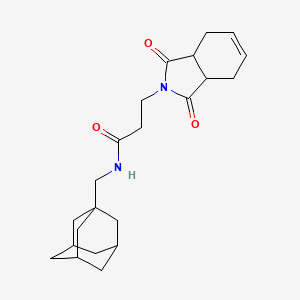
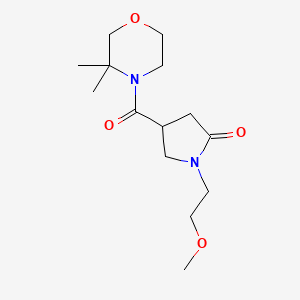
![(2-oxocyclohexyl) 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7534830.png)
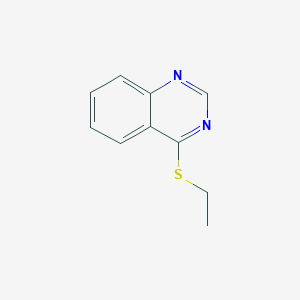
![1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7534846.png)
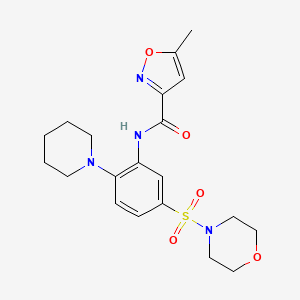
![[3-(2,5-Dimethylpyrrolidin-1-yl)piperidin-1-yl]-(1-ethylbenzotriazol-5-yl)methanone](/img/structure/B7534854.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)benzoate](/img/structure/B7534868.png)
![1-benzyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B7534880.png)
![[2-[(3,5-Dichloro-4-methylpyridin-2-yl)amino]-2-oxoethyl] 2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7534884.png)
![N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7534893.png)